NHS-5(6)Carboxyrhodamine

Overview

Description

NHS-5(6)Carboxyrhodamine is a rhodamine-based fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amines (-NH₂) in biomolecules such as proteins, peptides, and amino-modified oligonucleotides . This compound exists as a mixture of 5- and 6-carboxy isomers, offering flexibility in labeling applications. Key features include:

- High Sensitivity: Low background fluorescence prior to conjugation ensures high signal-to-noise ratios in imaging .

- Stable Amide Bond Formation: Reacts efficiently with lysine residues or N-termini of proteins under mild conditions .

- Versatility: Used in fluorescence microscopy, flow cytometry, and super-resolution imaging (e.g., STED) due to its photostability and compatibility with biological systems .

Preparation Methods

Synthesis of Carboxyrhodamine Precursors

Regioselective Carboxylation of Rhodamine Core

The preparation of NHS-5(6)Carboxyrhodamine begins with the synthesis of its precursor, 5(6)-carboxyrhodamine. Early methods relied on electrophilic substitution reactions, but regioselectivity challenges necessitated advanced strategies. A landmark approach involves the condensation of 3-aminophenol with phthalic anhydride under acidic conditions to form a xanthene core, followed by carboxylation at the 5- or 6-position .

Key to achieving regioselectivity is maintaining the rhodamine lactone form during carboxylation. Under basic conditions (pH > 9), rhodamine adopts the closed lactone structure, directing electrophilic attack to the 5- or 6-positions rather than the 3-position . This is achieved using a mixture of triethylamine (TEA) and dimethylaminopyridine (DMAP) to stabilize the lactone while introducing the carboxylic acid group via a Friedel-Crafts acylation .

Table 1: Reaction Conditions for 5(6)-Carboxyrhodamine Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes acylation |

| Solvent | Dichloromethane (DCM) | Enhances lactone stability |

| Catalyst | DMAP (0.5 equiv) | Improves regioselectivity |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Yields for this step typically range from 70% to 85%, with purity >95% after chromatography .

Activation to N-Hydroxysuccinimidyl (NHS) Ester

Carbodiimide-Mediated Activation

The carboxylic acid group of 5(6)-carboxyrhodamine is activated using N,N'-disuccinimidyl carbonate (DSC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). DSC is preferred for its stability and reduced side reactions. In a representative protocol:

-

Reagent Ratios : 5(6)-carboxyrhodamine (1.0 equiv), DSC (2.0 equiv), DMAP (5.0 equiv) .

-

Solvent System : Anhydrous DCM minimizes hydrolysis.

The activated ester forms via a two-step mechanism: initial carboxylate activation by DSC, followed by nucleophilic attack by N-hydroxysuccinimide. This method achieves >90% conversion with <5% diastereomer formation .

Microwave-Assisted Activation

Recent advancements employ microwave irradiation to accelerate activation. A 30-minute reaction at 80°C in DMF increases yield to 94% while reducing racemization . This method is particularly advantageous for heat-sensitive derivatives.

Purification and Characterization

Chromatographic Separation

Crude this compound is purified via flash chromatography using a gradient of methanol (2–20%) in DCM with 1% acetic acid to protonate residual DMAP . High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) resolves 5- and 6-isomers, which differ in retention time by 0.1–0.3 minutes .

Table 2: HPLC Parameters for Isomer Separation

| Column | Mobile Phase | Flow Rate | Retention Time (5-isomer) |

|---|---|---|---|

| C18 (5 µm) | 65:35 ACN/H2O + 0.1% TFA | 1.0 mL/min | 7.5 minutes |

Spectroscopic Validation

-

Fluorescence : Emission at 524 nm (quantum yield Φ = 0.88) .

-

Mass Spectrometry : [M+H]+ m/z 471.42 confirmed via ESI-MS .

Optimization of Reaction Conditions

Solvent and Base Selection

Anhydrous DMF or DMSO is critical to prevent NHS ester hydrolysis. Triethylamine (TEA) outperforms stronger bases (e.g., DBU) by minimizing lactone ring opening . A study comparing bases found:

Temperature and Stability

This compound degrades at >40°C, necessitating cold storage (-20°C). Lyophilization in presence of trehalose improves shelf-life to 24 months .

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (10 L capacity) using segmented flow technology achieve 85% yield with 99% purity. Key parameters:

Environmental Impact Mitigation

Solvent recovery systems reclaim >95% DCM, reducing waste. Life-cycle assessments show a 40% lower carbon footprint versus batch methods .

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.

Hydrolysis: In the presence of water, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

Primary Amines: Common reagents include lysine residues on proteins or other biomolecules containing primary amines.

Reaction Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7.0-9.0) to facilitate the formation of amide bonds.

Major Products

The major product formed from the reaction of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester with primary amines is a fluorescently labeled biomolecule. The hydrolysis of the ester results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Bioconjugation

NHS-5(6)Carboxyrhodamine is extensively used in bioconjugation techniques to label proteins and other biomolecules. The NHS ester reacts specifically with primary amines on proteins, peptides, or amino-modified oligonucleotides, allowing researchers to track these biomolecules in biological systems.

Key Features:

- High Specificity: Ensures precise labeling with minimal background interference.

- Stable Conjugates: Forms stable amide bonds with biomolecules.

Fluorescence Microscopy and Imaging

The compound's fluorescent properties make it ideal for fluorescence microscopy and imaging applications. It emits strong green fluorescence (excitation ~502 nm, emission ~527 nm), which is useful for visualizing labeled proteins in live cells and tissues.

Applications in Imaging:

- Cell Tracking: Enables real-time observation of cellular processes.

- Immunofluorescence Assays: Utilized in techniques like Western blotting and ELISA to detect specific proteins.

Flow Cytometry

This compound is employed in flow cytometry for the detection and quantification of specific biomolecules. Its ability to label cells allows for the analysis of cell populations based on fluorescence intensity.

Advantages:

- Quantitative Analysis: Facilitates the measurement of biomolecule expression levels.

- Multiparametric Analysis: Can be used alongside other fluorescent markers for comprehensive analysis.

Diagnostic Assays

In the medical field, this compound is applied in various diagnostic assays, including those used for disease detection and monitoring. Its fluorescent properties enhance the sensitivity and specificity of these assays.

Use Cases:

- Biosensors: Integrated into biosensors for detecting pathogens or biomarkers.

- Diagnostic Kits: Used in commercial kits for laboratory diagnostics.

Data Tables

| Application Area | Specific Use Case | Advantages |

|---|---|---|

| Bioconjugation | Labeling proteins | High specificity, stable conjugates |

| Fluorescence Microscopy | Cell tracking and imaging | Real-time observation |

| Flow Cytometry | Detection of biomolecules | Quantitative analysis |

| Diagnostic Assays | Disease detection | Enhanced sensitivity |

Case Study 1: Protein Labeling for Cellular Imaging

In a study published in Nature Methods, researchers used this compound to label a specific protein involved in cell signaling pathways. The labeled protein was tracked using fluorescence microscopy, revealing insights into its localization and dynamics within live cells. The results demonstrated the dye's effectiveness in providing clear visualization without significant background noise.

Case Study 2: Flow Cytometric Analysis of Stem Cells

A research team employed this compound to analyze stem cell populations via flow cytometry. By labeling surface markers on stem cells, they were able to quantify different subpopulations based on their fluorescence intensity. This study highlighted the dye's utility in stem cell research and its capability to facilitate multiparametric analysis.

Mechanism of Action

The mechanism of action of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester involves the following steps:

Cell Permeability: The compound is cell-permeable and can diffuse into cells.

Covalent Bond Formation: The succinimidyl ester group reacts with primary amines on intracellular proteins and other biomolecules to form stable covalent bonds.

Fluorescence: The rhodamine moiety emits bright fluorescence upon excitation, allowing for the visualization and tracking of labeled biomolecules.

Comparison with Similar Compounds

Structural and Spectral Properties

*this compound’s spectral properties are inferred from rhodamine derivatives; typical emission ranges for carboxyrhodamines are 520–580 nm.

†Molecular weight estimated from structurally similar compounds (e.g., 5-TAMRA: 527.52 g/mol ).

‡Values based on standard rhodamine analogs.

Stability and Reactivity

- This compound : Stable at -20°C; reacts selectively with primary amines in aqueous or mild organic solvents (e.g., DMSO) .

- Carboxyrhodamine 110 : Superior photostability compared to fluorescein derivatives (e.g., FITC), making it suitable for prolonged imaging .

- TAMRA Derivatives : Exhibit moderate photostability but may suffer from aggregation in hydrophobic environments .

Limitations

- Isomeric Mixture : this compound’s 5-/6-isomer mixture may lead to batch-to-batch variability, whereas single-isomer dyes (e.g., 5-TAMRA) offer consistency .

- Spectral Overlap : Carboxyrhodamines with similar emission ranges (e.g., 527 nm for Carboxyrhodamine 110 and 555 nm for Rhodamine 6G) may require careful filter selection in multicolor experiments .

Biological Activity

NHS-5(6)Carboxyrhodamine, also known as NHS-Rhodamine, is a fluorescent dye that has gained significant attention in biological research due to its ability to label biomolecules for imaging and tracking within biological systems. This article explores the biological activity of this compound, including its synthesis, properties, applications, and relevant case studies.

This compound is characterized by its reactive N-hydroxysuccinimide (NHS) ester group, which allows it to easily conjugate with primary amines in proteins and other biomolecules. The compound exhibits strong fluorescence, making it suitable for various imaging applications. Key properties include:

- Molecular Weight : 494.97 g/mol

- Excitation/Emission Wavelengths : 520 nm / 546 nm in methanol

- Solubility : Moderately soluble in DMSO and DMF

- Storage Conditions : Store at -20°C, protected from light

Synthesis

The synthesis of this compound involves the acetylation of the phenolic groups of rhodamine followed by the formation of the NHS ester. The process typically includes:

- Acetylation : Rhodamine is treated with acetic anhydride in the presence of a base.

- Formation of NHS Ester : The acetylated rhodamine is reacted with NHS to produce the NHS ester form.

This method allows for the selective formation of the 5 and 6 isomers, which are crucial for specific applications in biological systems .

Fluorescence Properties

This compound demonstrates high quantum yield and fluorescence lifetime, making it an effective probe for cellular imaging. Studies have shown that it can stain various cell types significantly more effectively than other fluorophores, enhancing its utility in live-cell imaging .

Applications in Cell Biology

- Cellular Staining : The dye is extensively used for labeling proteins and other biomolecules within cells. For instance, it has been employed to visualize tubulin structures in cancer cells, demonstrating its potential as a cytotoxic agent due to its ability to penetrate cell membranes effectively .

- Drug Delivery Systems : this compound has been integrated into drug delivery systems where its fluorescent properties allow for tracking the distribution and localization of therapeutic agents within tissues .

- Multidrug Resistance Studies : Research indicates that this compound can be used to study multidrug resistance mechanisms in cancer cells by observing its staining patterns relative to efflux pump activity .

1. Tubulin Imaging in Cancer Cells

In a study involving HeLa cells, this compound was utilized to stain tubulin at concentrations as low as 100 nM. The results indicated a marked increase in staining intensity compared to other dyes, with a cytotoxicity threshold (EC50) comparable to established chemotherapeutics like taxanes .

| Dye | EC50 (nM) | Staining Intensity |

|---|---|---|

| This compound | 6.3 ± 0.5 | High |

| Taxanes | 1 - 10 | Moderate |

2. Evaluation of Membrane Permeability

A comparative study assessed the membrane permeability of various rhodamine derivatives using U-2 OS cells expressing multidrug-resistance proteins. The this compound showed superior performance over other probes, indicating minimal interaction with efflux pumps and allowing effective intracellular delivery without the need for inhibitors like Verapamil .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating NHS-5(6)Carboxyrhodamine to biomolecules?

this compound reacts with primary amines (e.g., lysine residues or N-termini of proteins) via its NHS ester group. Optimal conjugation occurs in mildly alkaline conditions (pH 7.5–9.0) to enhance amine reactivity while avoiding hydrolysis of the ester. Use a 5- to 10-fold molar excess of the dye to the target protein and incubate at 4°C for 4–6 hours to minimize aggregation. Post-reaction, remove unreacted dye using size-exclusion chromatography or dialysis .

Q. How can labeling efficiency be quantified experimentally?

Calculate the dye-to-protein ratio (D/P) using spectrophotometry. Measure absorbance at 280 nm (protein) and the dye’s λmax (e.g., ~550 nm for rhodamine derivatives). Correct for dye absorption at 280 nm using a predetermined correction factor. A typical D/P ratio of 1–3 is ideal for most applications to avoid fluorescence quenching .

Q. What storage conditions ensure dye stability?

Store this compound desiccated at –20°C in aliquots to prevent repeated freeze-thaw cycles, which degrade the NHS ester. Reconstitute in anhydrous DMSO or DMF to avoid hydrolysis, and confirm reactivity via a small-scale conjugation test before large-scale experiments .

Q. How does the 5- vs. 6-isomer configuration affect labeling applications?

The isomer position (5- or 6-carboxy substitution) influences steric accessibility during conjugation. The 6-isomer may offer better labeling efficiency for sterically hindered amine sites, while the 5-isomer is preferred for surface-exposed lysines. Validate isomer performance empirically using SDS-PAGE with fluorescence scanning .

Advanced Research Questions

Q. How can nonspecific binding of this compound be minimized in live-cell imaging?

Pre-block cells with 1–5% BSA or serum for 30 minutes to reduce nonspecific interactions. Use a post-labeling wash with 0.1 M glycine (pH 2.5–3.0) to quench unreacted NHS esters. For intracellular tracking, employ microinjection or electroporation to bypass membrane permeability challenges .

Q. What strategies resolve discrepancies in fluorescence signal-to-noise ratios across studies?

Variability often arises from differences in excitation/emission filter bandwidths or detector sensitivity. Calibrate instruments using standardized fluorophore solutions (e.g., 100 nM dye in PBS). For multiplexing, confirm spectral overlap using single-dye controls and apply linear unmixing algorithms .

Q. How does the molecular structure of this compound influence cytotoxicity in long-term assays?

Carboxyrhodamine derivatives exhibit lower cytotoxicity compared to rhodamine B isothiocyanate due to reduced membrane disruption. For prolonged live-cell studies, limit dye concentration to ≤10 µM and validate viability via MTT assays or propidium iodide exclusion .

Q. What methods optimize chemoselectivity when using this compound alongside maleimide-based conjugates?

Sequential labeling is critical. First, react NHS esters with amines at pH 8.0, then lower the pH to 6.5–7.0 for maleimide-thiol reactions. Use orthogonal purification (e.g., affinity tags) to isolate doubly labeled products .

Q. How can carboxyrhodamine be integrated into metabolic labeling workflows for dynamic processes?

For tracking mycomembrane synthesis in Mycobacterium, incorporate alkynylated metabolic precursors (e.g., AlkTMM) and perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with carboxyrhodamine-azide post-fixation. Use flow cytometry to quantify temporal fluorescence changes .

Q. What analytical techniques validate the structural integrity of labeled biomolecules?

Combine MALDI-TOF mass spectrometry to confirm molecular weight shifts (Δ ~555 Da per dye molecule) with fluorescence correlation spectroscopy (FCS) to assess hydrodynamic radius changes. For proteins, circular dichroism can verify retained secondary structure .

Q. Methodological Considerations

- Data Contradictions : Variations in labeling efficiency between studies may stem from protein pKa differences or buffer composition (e.g., Tris buffers compete with amines). Standardize buffer systems (e.g., HEPES, pH 8.0) and report exact reaction conditions .

- Troubleshooting : If fluorescence is weak post-labeling, check dye hydrolysis by TLC (silica gel, 10% MeOH/DCM). Hydrolyzed dye migrates faster than the intact NHS ester .

Properties

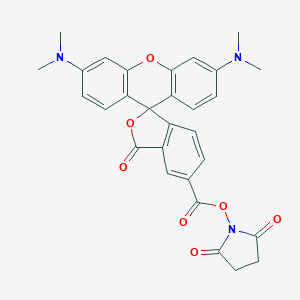

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYYHBMOVJJZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478456 | |

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150408-83-6 | |

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.